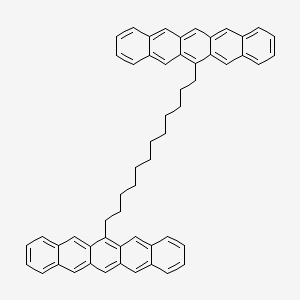
6,6'-(Dodecane-1,12-diyl)dipentacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Dodecane-1,12-diyl)dipentacene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two pentacene units connected by a dodecane linker. Pentacene is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dodecane linker in 6,6’-(Dodecane-1,12-diyl)dipentacene provides flexibility and enhances the compound’s solubility and processability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)dipentacene typically involves the following steps:
Preparation of Dodecane-1,12-diol: Dodecane-1,12-diol can be synthesized through the reduction of dodecanedioic acid using a reducing agent such as lithium aluminum hydride.
Formation of Dodecane-1,12-diyl Bis(bromide): Dodecane-1,12-diol is then converted to dodecane-1,12-diyl bis(bromide) by reacting it with phosphorus tribromide.
Coupling with Pentacene: The final step involves coupling the dodecane-1,12-diyl bis(bromide) with pentacene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 6,6’-(Dodecane-1,12-diyl)dipentacene.
Industrial Production Methods
Industrial production of 6,6’-(Dodecane-1,12-diyl)dipentacene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,6’-(Dodecane-1,12-diyl)dipentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pentacenequinone derivatives.
Reduction: Formation of pentacenehydroquinone derivatives.
Substitution: Formation of brominated pentacene derivatives.
科学的研究の応用
6,6’-(Dodecane-1,12-diyl)dipentacene has several scientific research applications, including:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells for efficient light absorption and charge transport.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.
作用機序
The mechanism of action of 6,6’-(Dodecane-1,12-diyl)dipentacene in organic electronics involves the following steps:
Charge Injection: Electrons or holes are injected into the compound from the electrodes.
Charge Transport: The charges move through the conjugated system of the pentacene units, facilitated by the flexible dodecane linker.
Charge Collection: The charges are collected at the opposite electrode, completing the circuit.
The molecular targets and pathways involved include the π-conjugated system of the pentacene units, which allows for efficient charge transport and high charge carrier mobility.
類似化合物との比較
Similar Compounds
Pentacene: A well-known organic semiconductor with high charge carrier mobility.
6,6’-(Hexane-1,6-diyl)dipentacene: Similar structure but with a shorter hexane linker.
6,6’-(Octane-1,8-diyl)dipentacene: Similar structure but with an octane linker.
Uniqueness
6,6’-(Dodecane-1,12-diyl)dipentacene is unique due to its longer dodecane linker, which provides enhanced solubility and processability compared to its shorter-linker analogs. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices.
特性
CAS番号 |
920514-15-4 |
|---|---|
分子式 |
C56H50 |
分子量 |
723.0 g/mol |
IUPAC名 |
6-(12-pentacen-6-yldodecyl)pentacene |
InChI |
InChI=1S/C56H50/c1(3-5-7-9-27-51-53-35-43-23-15-11-19-39(43)29-47(53)33-48-30-40-20-12-16-24-44(40)36-54(48)51)2-4-6-8-10-28-52-55-37-45-25-17-13-21-41(45)31-49(55)34-50-32-42-22-14-18-26-46(42)38-56(50)52/h11-26,29-38H,1-10,27-28H2 |
InChIキー |
HWKKJKJPUWSTCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=CC9=CC1=CC=CC=C1C=C96 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)
![4-[2-(Ethylsulfanyl)ethenyl]benzonitrile](/img/structure/B12615606.png)
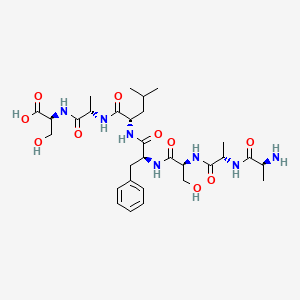
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
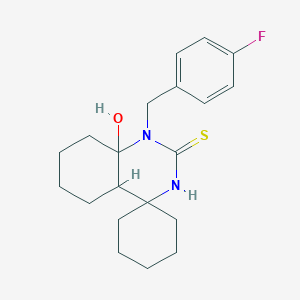
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
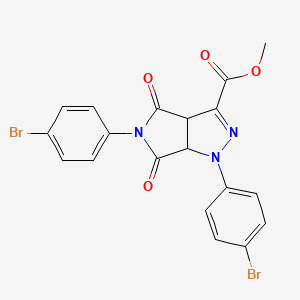
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
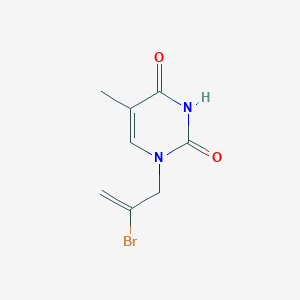
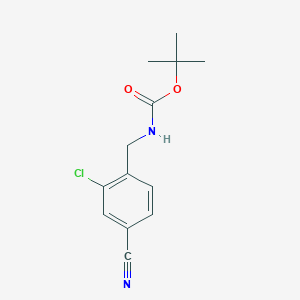

![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
